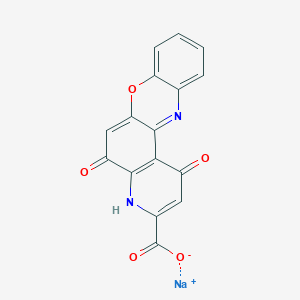

Pirenoxine sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le morphinique-6-glucuronide est un métabolite de phase II de la morphine, un opioïde utilisé pour traiter la douleur aiguë et chronique. Il est formé par la conjugaison de la morphine avec l'acide glucuronique, qui est une voie métabolique principale pour la morphine . Le morphinique-6-glucuronide est connu pour ses effets analgésiques, qui sont plus puissants que ceux de la morphine elle-même . Il peut s'accumuler à des niveaux toxiques chez les individus atteints d'insuffisance rénale .

Méthodes De Préparation

Le morphinique-6-glucuronide est synthétisé à partir de la morphine par un processus appelé glucuronidation. Cela implique l'enzyme UDP-glucuronosyltransférase 2B7 (UGT2B7), qui catalyse le transfert de l'acide glucuronique à la morphine . La voie de synthèse implique généralement l'utilisation de dérivés de l'acide glucuronique et de conditions de réaction spécifiques pour assurer la formation de la liaison glucuronide . Les méthodes de production industrielles impliquent souvent l'utilisation d'enzymes recombinantes pour faciliter le processus de glucuronidation .

Analyse Des Réactions Chimiques

Le morphinique-6-glucuronide subit principalement des réactions métaboliques plutôt que des réactions chimiques en milieu de laboratoire. Il est formé par la glucuronidation de la morphine, qui implique l'ajout d'un groupement acide glucuronique à la molécule de morphine . Cette réaction est catalysée par l'enzyme UDP-glucuronosyltransférase 2B7 (UGT2B7) . Le principal produit de cette réaction est le morphinique-6-glucuronide, qui a des effets analgésiques puissants .

Applications de la recherche scientifique

Le morphinique-6-glucuronide a plusieurs applications de recherche scientifique, notamment dans les domaines de la médecine et de la pharmacologie. Il est étudié pour ses propriétés analgésiques et son utilisation potentielle comme médicament contre la douleur . La recherche a montré que le morphinique-6-glucuronide pourrait avoir moins d'effets indésirables que la morphine, ce qui en fait un candidat pour l'analgésie postopératoire et d'autres thérapies contre la douleur . De plus, il est utilisé dans les études pharmacocinétiques pour comprendre le métabolisme et l'élimination de la morphine dans l'organisme .

Mécanisme d'action

Le morphinique-6-glucuronide exerce ses effets principalement en agissant sur le récepteur mu des opioïdes, de manière similaire à la morphine . Il a une affinité légèrement plus élevée pour le récepteur delta des opioïdes et une affinité plus faible pour le récepteur kappa des opioïdes par rapport à la morphine . On pense que les effets analgésiques du morphinique-6-glucuronide sont dus à son interaction avec ces récepteurs des opioïdes, qui sont impliqués dans la modulation des signaux de douleur dans le système nerveux central . Le mécanisme de la dépression respiratoire du composé implique une réduction de la sensibilité des centres respiratoires du tronc cérébral aux augmentations de la tension en dioxyde de carbone .

Applications De Recherche Scientifique

Treatment of Cataracts

Pirenoxine sodium is primarily indicated for the treatment of senile and presenile cataracts. Its efficacy has been demonstrated in various studies:

- In Vitro Studies : Research indicates that pirenoxine can significantly delay UV-induced turbidity in lens proteins, suggesting protective effects against oxidative stress .

- In Vivo Studies : In animal models, pirenoxine administered subcutaneously has shown to reduce cataract severity induced by selenite, highlighting its potential as a preventative treatment .

Anti-inflammatory Properties

Recent patents have explored the use of this compound for treating inflammatory conditions affecting the eye, such as uveitis and conjunctival inflammation. The compound's anti-inflammatory effects make it suitable for topical ophthalmic applications .

Novel Drug Delivery Systems

Research into innovative drug delivery methods has incorporated this compound:

- Layered Double Hydroxides (LDH) : A study investigated using LDH nanosheets as carriers for this compound to enhance ocular drug delivery. This approach aims to improve stability and retention time on the cornea .

Case Studies

Mécanisme D'action

Morphine-6-glucuronide exerts its effects primarily by acting on the mu opioid receptor, similar to morphine . It has a slightly higher affinity for the delta opioid receptor and a lower affinity for the kappa opioid receptor compared to morphine . The analgesic effects of morphine-6-glucuronide are believed to be due to its interaction with these opioid receptors, which are involved in the modulation of pain signals in the central nervous system . The compound’s mechanism of respiratory depression involves a reduction in the responsiveness of the brain stem respiratory centers to increases in carbon dioxide tension .

Comparaison Avec Des Composés Similaires

Le morphinique-6-glucuronide est souvent comparé à la morphine et au morphinique-3-glucuronide. Alors que le morphinique-3-glucuronide est un métabolite inactif sans effets analgésiques, le morphinique-6-glucuronide est un analgésique puissant . Le morphinique-6-glucuronide est également plus hydrophile que la morphine, ce qui affecte sa capacité à traverser la barrière hémato-encéphalique . Cela fait du morphinique-6-glucuronide un analgésique plus intéressant pour certaines applications, car il pourrait avoir moins d'effets secondaires sur le système nerveux central par rapport à la morphine . D'autres composés similaires comprennent la codéine-6-glucuronide et l'hydromorphone-3-glucuronide, qui sont également des métabolites de médicaments opioïdes .

Activité Biologique

Pirenoxine sodium, a derivative of pirenoxine, is primarily recognized for its role in ophthalmology, particularly in the treatment of cataracts. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Pirenoxine (1-hydroxy-5-oxo-5H-pyrido-[3,2-a]-phenoxazine-3-carboxylic acid) is known for its antioxidant properties and ability to inhibit lens opacification. The sodium salt form enhances its solubility and bioavailability for topical applications. The primary mechanism of action involves:

- Inhibition of oxidative stress : Pirenoxine reduces oxidative damage in the lens caused by reactive oxygen species (ROS) and other oxidative agents.

- Prevention of protein denaturation : It stabilizes lens proteins, preventing aggregation that leads to cataract formation.

- Modulation of inflammatory responses : Pirenoxine exhibits anti-inflammatory effects by inhibiting the oxidative catabolism of arachidonic acid, which decreases prostaglandin synthesis .

Therapeutic Applications

This compound is primarily utilized in the following contexts:

- Cataract treatment : It is used topically to prevent or slow the progression of cataracts by reducing lens opacity and improving visual acuity.

- Ocular inflammation : The compound is effective against inflammatory conditions such as uveitis and conjunctivitis due to its anti-inflammatory properties .

In Vivo Studies

Numerous studies have demonstrated the efficacy of this compound in various animal models:

-

Cataract Prevention :

- In a study involving guinea pig lenses, pirenoxine significantly reduced lipid peroxidation and prevented turbidity induced by UV radiation .

- A controlled study showed that pirenoxine eye drops effectively preserved visual acuity in patients with senile cataracts over an observation period ranging from 8 months to 2 years .

- Inflammation Models :

In Vitro Studies

Research has also highlighted the compound's protective effects against oxidative stress:

- UV Radiation Protection : Pirenoxine at concentrations as low as 0.03 µM delayed turbidity formation in cultured corneal cells exposed to UV-B radiation .

- Calcium-Induced Opacification : It was shown to inhibit calcium-induced degradation of lens proteins, suggesting a protective role against cataractogenesis .

Summary of Key Findings

| Study Type | Condition | Key Findings |

|---|---|---|

| In Vivo | Cataract Prevention | Reduced lens opacity and improved visual acuity; effective over long-term use. |

| In Vivo | Inflammation | Comparable anti-inflammatory effects to diclofenac; reduced hyperemia and cellularity. |

| In Vitro | UV Protection | Delayed turbidity formation under UV exposure; effective at low concentrations. |

| In Vitro | Calcium-Induced Damage | Prevented degradation of lens proteins; protective against cataract development. |

Propriétés

Numéro CAS |

51410-30-1 |

|---|---|

Formule moléculaire |

C16H8N2NaO5 |

Poids moléculaire |

331.23 g/mol |

Nom IUPAC |

sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |

InChI |

InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |

Clé InChI |

RGHHPSKBKRXNPM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

SMILES isomérique |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |

Key on ui other cas no. |

51410-30-1 |

Numéros CAS associés |

1043-21-6 (Parent) |

Synonymes |

PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.